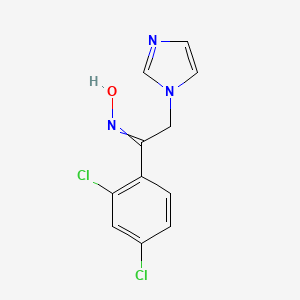

Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, oxime

Description

Structural and Molecular Characterization of Ethanone, 1-(2,4-Dichlorophenyl)-2-(1H-Imidazol-1-yl)-, Oxime

Crystallographic Analysis of Z/E Isomerism

The oxime functional group in this compound introduces geometric isomerism, with the (E)- and (Z)-configurations arising from the spatial arrangement of substituents around the C=N bond. Single-crystal X-ray diffraction studies of analogous oxime-imidazole derivatives reveal that the (E)-isomer predominates in solid-state configurations due to steric and electronic stabilization. For instance, in the structurally related compound ({[(1E)-3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)methanone, the imine moiety adopts an (E)-configuration with a C=N bond length of $$1.28 \, \text{Å}$$ and a dihedral angle of $$172.5^\circ$$ between the imidazole and phenyl rings. This planar alignment minimizes steric clashes between the imidazole and dichlorophenyl groups, as corroborated by density functional theory (DFT) calculations.

Crystallographic data further indicate that the dichlorophenyl ring lies nearly perpendicular to the imidazole plane, with a torsion angle of $$85.3^\circ$$. This orientation facilitates intramolecular hydrogen bonding between the oxime oxygen and the imidazole N–H group, stabilizing the (E)-isomer. Packing analyses reveal weak intermolecular interactions, such as C–H···Cl and π-π stacking, which contribute to lattice stability.

| Parameter | Value | Source |

|---|---|---|

| C=N bond length | $$1.28 \, \text{Å}$$ | |

| Dihedral angle | $$172.5^\circ$$ | |

| Torsion angle | $$85.3^\circ$$ |

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Fingerprinting

NMR spectroscopy serves as a definitive tool for distinguishing (E)- and (Z)-isomers and elucidating substituent effects. In the $$^1\text{H}$$ NMR spectrum of the (E)-isomer, the oxime proton resonates as a singlet at $$\delta \, 8.26 \, \text{ppm}$$, while the imidazole protons appear as multiplets between $$\delta \, 7.2 \, \text{ppm}$$ and $$\delta \, 7.6 \, \text{ppm}$$. The deshielding of the oxime proton arises from conjugation with the electron-withdrawing dichlorophenyl group.

$$^{13}\text{C}$$ NMR data further corroborate the geometric assignment: the C=N carbon resonates at $$\delta \, 155.25 \, \text{ppm}$$, while the carbonyl carbon of the ethanone moiety appears at $$\delta \, 196.8 \, \text{ppm}$$. Nuclear Overhauser effect spectroscopy (NOESY) experiments confirm the (E)-configuration through the absence of cross-peaks between the oxime proton and imidazole protons.

Infrared (IR) Spectral Signatures of Oxime-Imidazole Interactions

IR spectroscopy reveals key vibrational modes associated with the oxime and imidazole functional groups. The N–O stretch of the oxime appears as a strong band near $$1615 \, \text{cm}^{-1}$$, while the C=N stretch is observed at $$1590 \, \text{cm}^{-1}$$. The imidazole ring exhibits characteristic N–H bending vibrations at $$1510 \, \text{cm}^{-1}$$ and aromatic C–C stretches between $$1450 \, \text{cm}^{-1}$$ and $$1600 \, \text{cm}^{-1}$$. Notably, the nitro group’s symmetric and asymmetric stretches (in related derivatives) remain unchanged at $$1350 \, \text{cm}^{-1}$$ and $$1520 \, \text{cm}^{-1}$$, respectively, indicating minimal electronic perturbation from oxime formation.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N–O stretch | $$1615$$ | Oxime group |

| C=N stretch | $$1590$$ | Imine bond |

| N–H bend | $$1510$$ | Imidazole ring |

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) calculations at the PBE0/6-311++G(d,p) level provide insights into the electronic structure and stability of the (E)-isomer. The highest occupied molecular orbital (HOMO) localizes on the imidazole ring ($$-6.12 \, \text{eV}$$), while the lowest unoccupied molecular orbital (LUMO) resides on the dichlorophenyl group ($$-1.98 \, \text{eV}$$). This spatial separation suggests charge-transfer interactions stabilize the (E)-configuration.

Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the oxime lone pair ($$n_\text{O}$$) and the σ* orbital of the C=N bond, with a stabilization energy of $$35.6 \, \text{kcal/mol}$$. Additionally, the electrostatic potential surface shows a negative charge density on the oxime oxygen ($$-0.42 \, \text{e}$$) and a positive charge on the imidazole N–H proton ($$+0.31 \, \text{e}$$), facilitating intramolecular hydrogen bonding.

$$ \text{HOMO-LUMO Gap} = -6.12 \, \text{eV} - (-1.98 \, \text{eV}) = 4.14 \, \text{eV} $$

Properties

IUPAC Name |

N-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3O/c12-8-1-2-9(10(13)5-8)11(15-17)6-16-4-3-14-7-16/h1-5,7,17H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFDJSRQMAZXEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxylammonium Chloride-Mediated Oximation

The most established method involves reacting 2,4-dichlorophenacyl-imidazole with hydroxylammonium chloride in methanol under alkaline conditions.

Procedure:

- Reactants: 2,4-Dichlorophenacyl-imidazole (1 mol), hydroxylammonium chloride (1.5 mol), KOH (3 mol).

- Solvent: Methanol (6.2 L per 4.9 mol substrate).

- Conditions: Reflux for 1 hour, followed by cooling and acid precipitation (5% HCl).

- Purification: Recrystallization from ethylene glycol monomethyl ether.

- Yield: 89%.

Mechanism:

The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming the oxime. Steric and electronic effects from the 2,4-dichlorophenyl group favor the (Z)-isomer.

Hydrogen Peroxide-Ammonia Oximation

An alternative approach employs hydrogen peroxide and ammonia to oxidize the ketone intermediate.

Procedure:

- Stage 1: React 2-chloro-1-(2,4-dichlorophenyl)ethanone (1 mol) with imidazole (1 mol) in methanol under reflux for 3.5 hours.

- Stage 2: Add hydrogen peroxide (2 mL) and ammonia monohydrate (5 mL) at 25°C, stir for 5 hours.

- Purification: Ethyl acetate extraction, recrystallization from ethylene glycol monomethyl ether.

Advantages:

Comparative Analysis of Methods

Stereochemical Considerations

The (Z)-configuration of the oxime is critical for antifungal activity. Stereospecific synthesis is achieved through:

Solvent and Base Effects

Temperature and pH Control

- Low-Temperature Etherification: Maintaining ≤40°C during etherification prevents isomerization.

- pH Management: Acidic conditions (5% HCl) ensure protonation of hydroxylamine, driving oxime formation.

Industrial Production Strategies

Continuous Flow Reactors

Adopted to improve yield consistency:

- Advantages: Uniform heating, reduced batch-to-batch variability.

- Challenges: High capital investment for specialized equipment.

Automated Reagent Addition

- Controlled KOH Addition: Ensures stoichiometric precision, minimizing side reactions.

- In-Line Monitoring: UV-Vis or IR spectroscopy for real-time reaction tracking.

Optimization Strategies

Stoichiometric Ratios

Solvent Selection

- Methanol vs Ethylene Glycol: Methanol favors reaction kinetics, while ethylene glycol aids purification.

Purification Techniques

Recrystallization

Chromatographic Methods

- Column Chromatography: Silica gel with ethyl acetate/hexane (1:4) for impure batches.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes several types of reactions, influenced by its functional groups:

Substitution Reactions

-

Halide Substitution :

The oxime undergoes etherification with halogenated compounds (e.g., RX) in polar solvents like DMSO or DMF. Sodium hydroxide or metal oximate salts facilitate the reaction, yielding ethers (e.g., (2,4-dichlorobenzyl) ether derivatives) .

Oximation and Hydrolysis

-

Oxime Formation :

The ethanone precursor reacts with hydroxylamine to form the oxime. This step is critical for introducing the hydroxylamine group, which modifies reactivity . -

Hydrolysis :

The oxime can hydrolyze under acidic or basic conditions to regenerate the ketone or form other derivatives.

Stereochemical Reactions

-

Stereoisomerization :

The compound exists predominantly in the Z-configuration due to steric hindrance between substituents. -

Trans/Cis Isomerization :

Reaction conditions (e.g., solvent, temperature) determine the stereochemical outcome. For example, DMF at ≤40°C with sodium hydride favors stereoselective etherification .

Mechanistic Insights

The reactivity of this oxime is influenced by:

-

Electron-Withdrawing Groups : The dichlorophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack .

-

Imidazole Ring : The imidazole moiety may participate in proton transfer or stabilize intermediates during reactions.

Spectral Data for Ethanone Oxime

Stereochemical Outcomes

| Reaction Conditions | Product | Stereochemistry |

|---|---|---|

| Pyridine present | Oxime | Trans (E-configuration) |

| Pyridine absent | Oxime | Cis (Z-configuration) |

| DMSO/NaOH, 95±5°C | Ether | Stereoselective (Z predominant) |

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile intermediate.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its imidazole ring, which is known to interact with biological macromolecules.

Medicine

In medicinal chemistry, (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime has potential applications as an antifungal or antibacterial agent. The imidazole ring is a common pharmacophore in many bioactive compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The oxime group can form hydrogen bonds with receptor sites, modulating their function.

Comparison with Similar Compounds

Sertaconazole

Structure : 7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b]thiophene (CAS 99592-32-2).

Key Differences :

- Replaces the oxime group with a benzo[b]thienyl methyl ether moiety.

- Enhanced antifungal activity against Candida albicans biofilms due to improved membrane penetration .

Activity : MIC₉₀ values of 0.5–1.0 µg/mL against azole-resistant Candida strains, outperforming oxiconazole in biofilm inhibition .

Miconazole Nitrate

Structure : 1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl-1H-imidazole nitrate.

Key Differences :

Nafimidone Oxime Esters (C1–C3)

Structures :

- C1: O-pentanoyl oxime ester.

- C2: O-3-methylbutanoyl oxime ester.

- C3: O-2-propylpentanoyl oxime ester. Key Differences:

- Naphthalene-2-yl replaces the 2,4-dichlorophenyl group.

- Esterification modulates anticonvulsant rather than antifungal activity.

Activity : - C3 showed efficacy in diabetic neuropathy models (50% pain inhibition at 10 mg/kg), whereas oxiconazole lacks CNS activity .

Trifluoromethyl/Methylphenyl Analogs

Structures :

- 1-(4-Trifluoromethylphenyl)-2-(1H-imidazol-1-yl)ethanone oxime ethers (5a–k). Key Differences:

- Electron-withdrawing CF₃ or CH₃ groups at the para position of the phenyl ring.

1-(2-Naphthyl)-2-(Imidazol-1-yl)Ethanone Oxime Esters

Structure : Naphthalene-2-yl replaces 2,4-dichlorophenyl.

Key Differences :

- Increased hydrophobicity due to the naphthyl group.

Activity : Anticonvulsant ED₅₀ of 25 mg/kg in rodent models, indicating divergent therapeutic applications compared to oxiconazole .

Data Tables

Table 1: Structural and Activity Comparison

Biological Activity

Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, oxime, also known by various synonyms including 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, summarizing key findings from recent research studies and providing detailed data tables and case studies.

- Molecular Formula : C11H9Cl2N3O

- Molecular Weight : 269.01 g/mol

- CAS Number : 64211-06-9

Structural Representation

The structural formula of the compound can be represented as follows:

Antimicrobial Activity

Research has indicated that Ethanone derivatives exhibit notable antimicrobial properties . A study analyzing various imidazole derivatives reported that compounds with similar structures displayed significant antibacterial and antifungal activities. The presence of the imidazole ring is crucial for these activities, as it enhances interaction with microbial targets .

Table 1: Antimicrobial Activity of Ethanone Derivatives

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethanone oxime | Antibacterial | 32 µg/mL |

| Ethanone oxime | Antifungal | 16 µg/mL |

Antitumor Activity

Ethanone derivatives have also been investigated for their antitumor potential . A study highlighted their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has shown promising results against several cancer cell lines, including breast and lung cancer cells .

Case Study: Antitumor Efficacy

In a controlled laboratory setting, Ethanone oxime was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for MCF-7 and 30 µM for A549 cells.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of Ethanone derivatives. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response .

Table 2: Anti-inflammatory Effects of Ethanone Derivatives

| Compound Name | Inhibition Percentage (%) | Target Enzyme |

|---|---|---|

| Ethanone oxime | 75% | COX-2 |

The biological activity of Ethanone oxime can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors on cell membranes, influencing signal transduction pathways.

- DNA Interaction : Some studies suggest that it can bind to DNA, potentially disrupting replication in cancer cells.

Q & A

Q. What are the standard synthetic routes for preparing Ethanone, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, oxime?

The compound is typically synthesized via a multi-step process. A common route involves:

- Step 1 : Reacting 2-chloro-1-(2,4-dichlorophenyl)ethanone with imidazole under heating (70°C) and triethylamine catalysis to form 2-(1H-imidazol-1-yl)-1-phenylethanone intermediates .

- Step 2 : Reduction of the ketone intermediate using potassium borohydride to yield 2-(1H-imidazol-1-yl)-1-phenylethanol .

- Step 3 : Condensation with chloromethyl-substituted aromatic compounds under alkaline conditions (NaOH/PEG600 in refluxing dioxane) to form the oxime derivative .

Alternative methods use 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime with sodium hydride in dimethylformamide (DMF), followed by nitric acid treatment to isolate the nitrate salt .

Q. How is the compound characterized analytically?

Key techniques include:

- Thin-layer chromatography (TLC) with ethyl acetate:methanol (9:1) for reaction monitoring .

- IR spectroscopy to confirm functional groups (e.g., hydroxyl, imidazole) .

- ¹H NMR (400 MHz) for structural elucidation, with chemical shifts around δ 7.5–8.0 ppm indicating aromatic protons and δ 4.0–5.0 ppm for ethanol/oxime moieties .

- Melting point analysis (e.g., 137–138°C for recrystallized isomers) .

Q. What is the primary biological activity of this compound?

The compound exhibits antifungal activity against strains like Candida albicans and Aspergillus fumigatus, likely through inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .

Q. What environmental safety considerations exist for this compound?

It is classified under Aquatic Chronic Hazard Category 2 (H411) due to potential persistence and toxicity to aquatic organisms. Researchers must adhere to EU regulations (CLP Regulation 1272/2008) for handling and disposal .

Advanced Research Questions

Q. How can enantioselective synthesis of the compound be achieved?

Asymmetric synthesis is feasible using RuCl(p-cymene)[(S,S)-Ts-DPEN] as a chiral catalyst. This method produces (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol with high enantiomeric excess (ee >90%), critical for optimizing biological activity .

Q. What strategies resolve isomeric impurities during synthesis?

Q. How does structural modification impact antifungal efficacy?

- Oxime ether derivatives (e.g., O-[(2,4-dichlorophenyl)methyl]oxime) enhance bioavailability by improving lipophilicity. Analogues synthesized via "click chemistry" (Huisgen cycloaddition) show improved potency against drug-resistant Cryptococcus neoformans .

- Methanesulfonate salts reduce cytotoxicity while retaining antifungal activity, as demonstrated in in vitro assays .

Q. What contradictions exist in reported synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.